molecular formula C17H20N2O4S B2808593 methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate CAS No. 866008-12-0

methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate

Cat. No.: B2808593
CAS No.: 866008-12-0
M. Wt: 348.42
InChI Key: XPUCXAUCNNBYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate is a complex organic compound that features a pyrrole ring, a thiophene ring, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems to control temperature, pressure, and reactant concentrations is common to ensure consistent product quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule. Substitution reactions can result in a wide variety of products depending on the nature of the substituent introduced .

Scientific Research Applications

Methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate
  • Ethyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate
  • Methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-ethyl-2-thiophenecarboxylate

Uniqueness

Methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the pyrrole and thiophene rings, along with the diethylamino group, allows for a wide range of interactions and reactivities that are not observed in similar compounds .

Properties

IUPAC Name

methyl 3-[3-[2-(diethylamino)-2-oxoacetyl]pyrrol-1-yl]-4-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-5-18(6-2)16(21)14(20)12-7-8-19(9-12)13-11(3)10-24-15(13)17(22)23-4/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUCXAUCNNBYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CN(C=C1)C2=C(SC=C2C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.